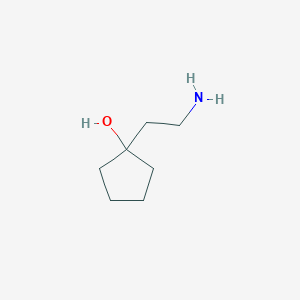

1-(2-Aminoethyl)cyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYBUTIAGJBDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624155 | |

| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859629-83-7 | |

| Record name | 1-(2-Aminoethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide on the Structural and Conformational Analysis of 1-(2-Aminoethyl)cyclopentanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and predictive structural and conformational analysis of 1-(2-Aminoethyl)cyclopentanol. As of the latest literature review, no empirical crystallographic or comprehensive spectroscopic data for this specific molecule has been published. The information herein is based on established chemical principles, computational modeling of analogous structures, and generalized experimental protocols.

Introduction

This compound is a bifunctional organic molecule incorporating a tertiary alcohol on a cyclopentyl ring and a primary aminoethyl side chain. This combination of a rigid cyclic core and a flexible, functionalized side chain makes it a molecule of interest in medicinal chemistry and drug design. The spatial arrangement of the hydroxyl and amino groups, dictated by the conformation of the cyclopentane ring and the rotation of the side chain, is critical for its potential interactions with biological targets. Understanding the structural and conformational landscape of this molecule is therefore a crucial first step in its rational application in drug development.

This technical guide presents a comprehensive theoretical analysis of the structure and conformational preferences of this compound. It outlines potential synthetic routes, predicted structural parameters, and a detailed exploration of its conformational isomers. Furthermore, it provides standardized, albeit hypothetical, experimental protocols for its empirical analysis via X-ray crystallography and NMR spectroscopy.

Predicted Physicochemical and Structural Properties

Due to the absence of published experimental data, the following properties are predicted based on computational models and data from similar structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 46.25 Ų |

| logP | ~0.8 |

Table 2: Predicted Structural Parameters (Bond Lengths and Angles) for a Low-Energy Conformer

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-O | 1.43 |

| C-N | 1.47 |

| C-C (ring) | 1.54 - 1.55 |

| C-C (side chain) | 1.53 |

| **Bond Angles (°) ** | |

| O-C-C (ring) | 108 - 110 |

| N-C-C | 112 |

| C-C-C (ring) | 103 - 106 |

| C-C-N | 110 |

Conformational Analysis

The conformational landscape of this compound is primarily determined by two factors: the puckering of the cyclopentane ring and the rotation around the single bonds of the aminoethyl side chain.

The cyclopentane ring is not planar and exists in a continuous state of pseudorotation between two main conformations: the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry). For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain.

The aminoethyl side chain has two rotatable C-C bonds, leading to various staggered and eclipsed conformations. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a key stabilizing interaction that will significantly influence the preferred conformation.

Caption: Logical relationships in the conformational analysis of this compound.

Proposed Synthesis and Characterization Workflow

While a specific synthesis for this compound is not documented, a plausible route can be adapted from established methods for synthesizing tertiary amino alcohols.

Caption: A proposed workflow for the synthesis and structural characterization.

Hypothetical Experimental Protocols

The following sections detail standard experimental protocols that would be employed for the structural analysis of this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial molecular model into the resulting electron density map.

-

Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and study the conformational dynamics in solution.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Expected signals would include multiplets for the cyclopentyl protons, signals for the methylene protons of the aminoethyl side chain, and potentially broad signals for the -OH and -NH₂ protons, which are exchangeable.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon-13 NMR spectrum.

-

The number of signals will indicate the magnetic equivalence of the carbon atoms, providing information about molecular symmetry.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information about the preferred conformation in solution.

-

Conclusion

While experimental data for this compound remains to be published, this technical guide provides a robust theoretical framework for its structural and conformational analysis. The interplay between the cyclopentane ring puckering and the flexible aminoethyl side chain, likely stabilized by intramolecular hydrogen bonding, defines its three-dimensional structure. The proposed synthetic and analytical workflows offer a clear path for future empirical studies. A thorough understanding of these structural features is paramount for the successful application of this molecule in the fields of medicinal chemistry and drug discovery.

physicochemical properties of 1-(2-Aminoethyl)cyclopentanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)cyclopentanol

Introduction

This compound is a cyclic amino alcohol of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclopentanol ring substituted with an aminoethyl group at the tertiary carbon, provides a versatile scaffold for the synthesis of more complex molecules. The presence of both a hydroxyl and an amino group imparts distinct physicochemical characteristics that are crucial for its behavior in biological systems and its utility as a chemical building block. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and an exploration of the potential biological relevance of this compound.

Physicochemical Properties

The determine its solubility, permeability, and potential interactions with biological targets. The following table summarizes key identifying and physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | 1-(2-aminoethyl)cyclopentan-1-ol | N/A |

| CAS Number | 859629-83-7 | |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Physical Form | Solid | |

| Boiling Point | ~214.11 °C (Predicted) | [1] |

| Melting Point | ~32.36 °C (Predicted) | [1] |

| Water Solubility | ~896,620 mg/L (Predicted) | [1] |

| InChI | 1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2 | |

| InChIKey | HRYBUTIAGJBDDV-UHFFFAOYSA-N | |

| SMILES | NCCC1(O)CCCC1 | N/A |

Note: Some physical properties are predicted values from computational models due to the limited availability of experimental data.

Experimental Protocols: Synthesis

Proposed Synthetic Route: Grignard Reaction with Amine Protection

The primary amino group is incompatible with the strongly basic Grignard reagent. Therefore, it must be protected before the formation of the organomagnesium halide. A common and effective strategy is a three-step synthesis:

-

Protection of the Amino Group: The primary amine of a starting material like 2-chloroethylamine is protected to prevent it from reacting with the Grignard reagent. A dibenzyl group is a suitable choice due to its stability and ease of removal.

-

Grignard Reaction: The protected chloroethylamine is used to form a Grignard reagent, which then reacts with cyclopentanone to form the desired carbon skeleton.

-

Deprotection of the Amino Group: The protecting groups are removed to yield the final product, this compound.

Step 1: Protection of 2-Chloroethylamine (N,N-dibenzylation)

-

Materials: 2-Chloroethylamine hydrochloride, Benzyl chloride, Sodium carbonate (Na₂CO₃), Toluene, Water, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a round-bottom flask, add 2-chloroethylamine hydrochloride (1 molar equivalent) and toluene.

-

Add sodium carbonate (2.5 molar equivalents) to the suspension and heat to 50°C with vigorous stirring.

-

Slowly add benzyl chloride (2.2 molar equivalents) while maintaining the temperature between 70°C and 100°C.

-

After the addition is complete, continue stirring at 80-100°C for one hour.[2]

-

Cool the mixture to approximately 60-65°C and filter to remove inorganic salts.[2]

-

Wash the filtrate with water, separate the organic layer, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude N,N-dibenzyl-2-chloroethylamine. This intermediate can often be used in the next step without further purification.

-

Step 2: Grignard Reaction with Cyclopentanone

-

Materials: N,N-dibenzyl-2-chloroethylamine, Magnesium turnings, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine crystal (optional, for initiation), Cyclopentanone.

-

Procedure:

-

In an oven-dried, three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 molar equivalents).

-

Add a small crystal of iodine to help initiate the reaction.

-

Dissolve N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the chloroethylamine solution to the magnesium. The reaction is initiated when the iodine color fades and the solution becomes cloudy. Gentle heating may be required.

-

Once initiated, add the remaining chloroethylamine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of cyclopentanone (1 molar equivalent) in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product, 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol.

-

Step 3: Deprotection via Catalytic Hydrogenation

-

Materials: 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol, 10% Palladium on carbon (Pd/C), Ammonium formate (HCOONH₄) or Hydrogen gas (H₂), Methanol (MeOH), Celite.

-

Procedure:

-

In a round-bottom flask, dissolve the crude product from Step 2 in methanol.

-

Carefully add 10% Pd/C catalyst.

-

Add ammonium formate (a hydrogen transfer agent) or conduct the reaction under a hydrogen atmosphere.[2]

-

Heat the mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the desired this compound.

-

The final product can be purified by column chromatography or acid-base extraction.

-

Caption: Synthetic workflow for this compound.

Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. However, the structural class of cyclic alcohols and their derivatives is known to be biologically active.[3] For instance, various cyclopentane derivatives, such as cyclopentenediones, have demonstrated a broad spectrum of biological effects, including anti-inflammatory and cytostatic activities.[4]

Given the presence of both a hydroxyl and a primary amine group, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. These functional groups are common pharmacophores and can be readily modified to explore structure-activity relationships (SAR) for various biological targets. For example, similar amino alcohol scaffolds are found in compounds with potential insecticidal properties and other pharmacological activities.

Further research is required to elucidate the specific biological profile of this compound. Screening this compound against a panel of biological targets, such as enzymes and receptors, would be a logical next step to uncover its potential therapeutic applications.

Conclusion

This compound is a chemical compound with well-defined structural and basic physicochemical properties, though much of the quantitative data relies on computational predictions. The lack of extensive experimental data highlights an opportunity for further characterization. The proposed multi-step synthesis via a Grignard reaction provides a reliable pathway for its preparation in a laboratory setting, enabling further research. While its specific biological activities are currently unknown, its structural features suggest it is a promising starting point for the development of new biologically active molecules. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(2-Aminoethyl)cyclopentanol, a valuable building block in medicinal chemistry and drug development. The core of this methodology is a Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds. Due to the inherent reactivity of the free amino group with the Grignard reagent, a protection-deprotection strategy is essential. This guide outlines a detailed three-step synthesis starting with the protection of an appropriate aminoethyl precursor, followed by the Grignard reaction with cyclopentanone, and concluding with the deprotection of the amino group to yield the target molecule.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. This approach leverages the nucleophilic addition of a Grignard reagent, derived from a protected 2-chloroethylamine, to the electrophilic carbonyl carbon of cyclopentanone. The subsequent deprotection of the amino group furnishes the desired product.

A critical aspect of this synthesis is the protection of the primary amine. The acidic proton of a free amine would quench the highly basic Grignard reagent, preventing the desired carbon-carbon bond formation. The N,N-dibenzyl group is an excellent choice for this purpose due to its stability under Grignard reaction conditions and its facile removal via catalytic hydrogenation.

Experimental Protocols

Step 1: Protection of 2-Chloroethylamine as N,N-Dibenzyl-2-chloroethylamine

This initial step involves the N,N-dibenzylation of 2-chloroethylamine hydrochloride.

Methodology:

-

In a well-ventilated fume hood, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in a suitable solvent such as toluene.

-

Add sodium carbonate (2.5 molar equivalents) to the suspension.

-

Heat the mixture to 50°C with vigorous stirring.

-

Slowly add benzyl chloride (2.2 molar equivalents) to the reaction mixture, maintaining the temperature between 70°C and 100°C.

-

After the addition is complete, continue stirring at 80-100°C for an additional hour.

-

Cool the reaction mixture to 60-65°C and filter to remove inorganic salts.

-

Wash the filtrate with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude N,N-dibenzyl-2-chloroethylamine, which can be purified by distillation or used directly in the next step.

Step 2: Grignard Reaction with Cyclopentanone

This step involves the formation of the Grignard reagent from N,N-dibenzyl-2-chloroethylamine and its subsequent reaction with cyclopentanone.

Methodology:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 molar equivalents) in the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the chloroethylamine solution to the magnesium turnings. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining chloroethylamine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Prepare a solution of cyclopentanone (1 molar equivalent) in the same anhydrous solvent.

-

Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol. The product can be purified by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the N,N-dibenzyl protecting groups via catalytic hydrogenation to yield the target primary amine.

Methodology:

-

Dissolve the crude or purified 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol (1 molar equivalent) in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the methanol.

-

The resulting residue contains the desired product, this compound, and may be further purified by column chromatography or acid-base extraction if necessary.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

| Step | Reaction | Starting Materials | Key Reagents | Product | Expected Yield (%) |

| 1 | N,N-Dibenzylation | 2-Chloroethylamine hydrochloride | Benzyl chloride, Sodium carbonate | N,N-Dibenzyl-2-chloroethylamine | 85-95 |

| 2 | Grignard Reaction | N,N-Dibenzyl-2-chloroethylamine, Cyclopentanone | Magnesium | 1-(2-(N,N-Dibenzylamino)ethyl)cyclopentanol | 70-85 |

| 3 | Deprotection | 1-(2-(N,N-Dibenzylamino)ethyl)cyclopentanol | Palladium on carbon, Hydrogen gas | This compound | 90-99 |

Note: Expected yields are based on literature precedents for analogous reactions and may vary depending on experimental conditions and scale.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the Grignard-based approach is highly effective, alternative routes to this compound and related cyclic amino alcohols are conceivable and may be suitable depending on available starting materials and desired scale.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[1] A potential, albeit more challenging, route to the target molecule could involve the reductive amination of a keto-alcohol precursor. This would necessitate the synthesis of 1-(2-oxoethyl)cyclopentanol, which is not a readily available starting material.

Caption: Conceptual reductive amination pathway.

This guide provides a robust and detailed framework for the synthesis of this compound. The presented Grignard-based methodology is a reliable and scalable approach, making it well-suited for applications in research and drug development. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

A Comprehensive Technical Guide to 1-(2-Aminoethyl)cyclopentanol (CAS 859629-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclopentanol, identified by the CAS number 859629-83-7, is a bifunctional organic molecule featuring a cyclopentanol core with an aminoethyl substituent at the tertiary carbon. This structure, containing both a primary amine and a tertiary alcohol, makes it a versatile building block and intermediate in medicinal chemistry and organic synthesis.[1][2] Its utility lies in the potential for differential functionalization of the amine and hydroxyl groups, allowing for the construction of more complex molecular architectures. This guide provides a detailed overview of its known properties, a robust synthesis protocol, and its potential applications in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While some physical constants like melting and boiling points are not widely reported in the literature, key structural and computed data provide a solid foundation for its use in experimental settings.[3][4]

| Property | Value | Source |

| CAS Number | 859629-83-7 | [2][5][6][7] |

| Molecular Formula | C₇H₁₅NO | [2][6][7] |

| Molecular Weight | 129.20 g/mol | [2][5][7] |

| Physical Form | Solid | [5][7] |

| Purity | Typically ≥95% (as supplied) | [5][7] |

| Storage Temperature | -20°C | [5] |

| LogP (calculated) | 0.50 | [7] |

| SMILES | NCCC1(O)CCCC1 | [6] |

| InChI Key | HRYBUTIAGJBDDV-UHFFFAOYSA-N | [2][5] |

Theoretical Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methylene groups of the aminoethyl chain would likely appear as complex multiplets in the 1.5-3.0 ppm range. The protons on the cyclopentane ring would also produce a series of overlapping multiplets, typically between 1.4 and 1.8 ppm. The hydroxyl (-OH) and amine (-NH₂) protons would present as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The molecule should exhibit seven unique carbon signals. The tertiary carbon bearing the hydroxyl and aminoethyl groups would appear most downfield, followed by the carbons of the ethyl chain and finally the carbons of the cyclopentane ring.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch from the alcohol and the N-H stretches from the primary amine. Strong bands corresponding to C-H stretching of the aliphatic ring and side chain would be observed around 2850-2960 cm⁻¹.

-

Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 129. Common fragmentation patterns would likely include the loss of a water molecule (M-18), loss of an ethylamine radical, or cleavage of the C-C bond between the ring and the side chain.

Synthesis Protocol via Grignard Reaction

The synthesis of this compound can be effectively achieved through a multi-step process centered around a Grignard reaction. This approach requires protection of the primary amine, which would otherwise be incompatible with the strongly basic Grignard reagent. The following protocol is adapted from established methods for similar structures.[1]

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. 859629-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | 859629-83-7 [sigmaaldrich.com]

- 6. Cyclopentanol, 1-(2-aminoethyl)- | CAS 859629-83-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Hit2Lead | this compound | CAS# 859629-83-7 | MFCD00778620 | BB-4021558 [hit2lead.com]

Spectroscopic Data of 1-(2-Aminoethyl)cyclopentanol: A Technical Guide

Introduction

1-(2-Aminoethyl)cyclopentanol is a bifunctional organic molecule containing both a hydroxyl and a primary amine group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity during synthesis and application. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages data from analogous compounds and predictive models to offer a comprehensive analytical profile.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 1.0 - 3.0 | Broad Singlet | 1H |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | 2H |

| -CH₂-N | 2.8 - 3.2 | Triplet | 2H |

| -C-CH₂-C | 1.7 - 2.0 | Triplet | 2H |

| Cyclopentyl -CH₂ | 1.4 - 1.8 | Multiplet | 8H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH | 75 - 85 |

| C-CH₂-N | 40 - 50 |

| C-CH₂-C | 35 - 45 |

| Cyclopentyl CH₂ | 20 - 40 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad |

| N-H Stretch | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 112 | [M-NH₃]⁺ |

| 111 | [M-H₂O]⁺ |

| 98 | [M-CH₂NH₂]⁺ |

| 84 | [M-C₂H₄NH₂]⁺ |

| 56 | [C₄H₈]⁺ |

| 44 | [CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as protic solvents like D₂O may lead to the exchange of the -OH and -NH₂ protons, causing their signals to disappear from the spectrum.

-

Instrumentation : Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

To confirm the identity of exchangeable protons (-OH and -NH₂), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH₂ protons should diminish or disappear.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a 45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet : If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques include:

-

Electron Ionization (EI) : This is a hard ionization technique that can lead to extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI) : This is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is useful for determining the molecular weight.

-

-

Instrumentation : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition :

-

Acquire a full scan mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to fragmentation to analyze the resulting daughter ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Differential Reactivity of Amino and Hydroxyl Groups in 1-(2-Aminoethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Aminoethyl)cyclopentanol is a bifunctional molecule featuring a primary amino group and a tertiary hydroxyl group. This guide provides a detailed analysis of the differential reactivity of these two functional groups, a critical consideration for its application as a building block in medicinal chemistry and organic synthesis. The inherent differences in nucleophilicity, acidity, and steric hindrance between the amine and the alcohol allow for highly selective transformations. This document outlines the fundamental principles governing this selectivity, presents strategies for targeted functionalization, and provides detailed experimental protocols for key reactions.

Fundamental Principles of Reactivity

The selective functionalization of this compound hinges on three core chemical principles: nucleophilicity, acidity (pKa), and steric hindrance.

2.1 Nucleophilicity

The primary determinant of reactivity toward electrophiles is the intrinsic nucleophilicity of the nitrogen and oxygen atoms. The amino group is significantly more nucleophilic than the hydroxyl group.[1][2] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile.[3] Consequently, in competitive reactions under neutral or basic conditions, electrophiles will preferentially react at the nitrogen atom.

2.2 Acidity and pKa

The acidity of the two functional groups dictates their behavior in the presence of bases. The protonated primary amine (an ammonium ion) has an estimated pKa in the range of 9-10, while the tertiary alcohol has a much higher pKa, typically around 16-18. This vast difference means the hydroxyl group is a much weaker acid. However, this property can be exploited: in the presence of a strong base (e.g., sodium hydride), the alcohol can be deprotonated to form a cyclopentanolate anion. This alkoxide is a significantly stronger nucleophile than the neutral amine, reversing the typical reactivity pattern and enabling selective O-alkylation.[4]

2.3 Steric Hindrance

The local steric environment plays a crucial role, particularly for the hydroxyl group. The primary amino group at the end of an ethyl chain is relatively unhindered. In contrast, the hydroxyl group is attached to a tertiary carbon atom within a cyclopentyl ring, making it sterically congested.[3] This steric bulk hinders the approach of reagents, slowing down reactions at the oxygen and making it difficult to protect with very bulky protecting groups.[5]

Quantitative and Qualitative Reactivity Data

| Feature | Amino Group (-NH₂) | Hydroxyl Group (-OH) | Rationale |

| Relative Nucleophilicity | High | Low (as alcohol), Very High (as alkoxide) | Nitrogen is less electronegative than oxygen.[1] Deprotonation creates a highly nucleophilic alkoxide.[4] |

| pKa (of conjugate acid) | ~9-10 (for -NH₃⁺) | ~16-18 (for -OH) | Ammonium ions are significantly more acidic than alcohols. |

| Steric Hindrance | Low | High (Tertiary Alcohol) | The -NH₂ group is on a primary carbon; the -OH is on a tertiary ring carbon.[3] |

| Preferred Reaction | N-Acylation, N-Alkylation | O-Alkylation (with strong base), O-Silylation | Higher intrinsic nucleophilicity of the amine.[2] Strong base required to form the more reactive alkoxide.[4] |

| Typical Conditions | Neutral or Mildly Basic | Strongly Basic (for alkylation) | Amine is reactive in its neutral form. Alcohol requires activation via deprotonation. |

Selective Reaction Pathways

Harnessing the intrinsic differences between the amino and hydroxyl groups allows for precise, selective modifications.

Selective N-Functionalization (Amine Reactions)

Given the superior nucleophilicity of the amino group, reactions with electrophiles can be directed to the nitrogen atom with high selectivity, typically under neutral or mildly basic conditions.

4.1.1 N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides proceeds rapidly and selectively at the amine to form a stable amide. This transformation is often quantitative and serves to protect the amine or introduce further functionality.

4.1.2 N-Alkylation: Direct alkylation with alkyl halides is also selective for the nitrogen atom.[2] However, a common challenge is over-alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products.[6][7][8] Specialized methods, such as reductive amination or the use of specific catalysts, can achieve selective mono-alkylation.[6][9]

4.1.3 N-Protection: The most common strategy to temporarily mask the amine's reactivity is by converting it to a carbamate. The tert-butoxycarbonyl (Boc) group is ideal for this purpose, reacting selectively with the amine in the presence of the hydroxyl group.[10]

Selective O-Functionalization (Alcohol Reactions)

Targeting the sterically hindered and less nucleophilic tertiary alcohol requires specific strategies that either enhance its reactivity or utilize reagents with a high affinity for oxygen.

4.2.1 O-Alkylation: To achieve selective alkylation at the oxygen, the hydroxyl group must first be converted into a more potent nucleophile. This is accomplished by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the corresponding alkoxide. This highly reactive species can then be treated with an alkyl halide to form an ether.[4]

4.2.2 O-Protection: Silyl ethers are the most common protecting groups for alcohols and exhibit high selectivity for oxygen over nitrogen.[11][12] Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a mild base like imidazole, will selectively react with the hydroxyl group to form a stable silyl ether, leaving the primary amine untouched. Protecting the sterically hindered tertiary alcohol may require a more reactive silylating agent, such as a silyl triflate.[13][14]

Potential for Intramolecular Reactions

The proximity of the amino and hydroxyl groups creates the potential for intramolecular cyclization reactions when a suitable bifunctional reagent is used. For example, reaction with phosgene, diethyl carbonate, or a similar reagent can lead to the formation of a five-membered oxazolidinone ring. This transformation proceeds via a 5-Exo-Trig ring closure, which is kinetically and thermodynamically favored over the formation of larger rings.[15]

References

- 1. fiveable.me [fiveable.me]

- 2. Amine Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 5. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 6. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Aminoethyl)cyclopentanol as a chiral building block in organic synthesis

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclopentanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol with significant potential as a versatile building block in organic synthesis. Its structure, containing a stereocenter at the carbon bearing both the hydroxyl and the aminoethyl groups, makes it a valuable precursor for the synthesis of enantiomerically pure compounds, particularly in the development of novel pharmaceuticals. The presence of both a primary amine and a tertiary alcohol functional group allows for a variety of chemical transformations, enabling its incorporation into complex molecular architectures. This guide provides a comprehensive overview of the synthesis of racemic this compound, its chiral resolution, and its application as a chiral ligand in asymmetric synthesis.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in the literature, the following tables present the expected physicochemical properties and predicted spectroscopic data based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in water and common organic solvents |

| pKa (amine) | ~9-10 (predicted) |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | t | 2H | -CH₂-NH₂ |

| ~2.75 | s (broad) | 3H | -OH, -NH₂ |

| ~1.80 | t | 2H | -C(OH)-CH₂- |

| ~1.70-1.50 | m | 8H | Cyclopentyl-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~80 | -C-OH |

| ~45 | -C(OH)-CH₂- |

| ~42 | -CH₂-NH₂ |

| ~38 | Cyclopentyl-CH₂ |

| ~24 | Cyclopentyl-CH₂ |

Table 4: Predicted Optical Rotation for Enantiopure this compound

| Enantiomer | Specific Rotation [α]²⁰D (c=1, CHCl₃) |

| (R)-1-(2-Aminoethyl)cyclopentanol | > 0 (predicted) |

| (S)-1-(2-Aminoethyl)cyclopentanol | < 0 (predicted) |

Note: The sign of the specific rotation for the (R) and (S) enantiomers is a prediction and would need to be determined experimentally.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a three-step sequence involving the protection of a primary amine, a Grignard reaction with cyclopentanone, and subsequent deprotection.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: N-protection of 2-aminoethanol

-

To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoethanol.

Step 2: Halogenation of N-Boc-2-aminoethanol

-

Dissolve N-Boc-2-aminoethanol (1.0 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give N-Boc-2-bromoethylamine.

Step 3: Grignard Reaction and Deprotection

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.

-

Slowly add a solution of N-Boc-2-bromoethylamine (1.2 eq) in anhydrous THF to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain crude N-Boc-1-(2-aminoethyl)cyclopentanol.

-

Dissolve the crude product in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., NaOH solution) and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to yield racemic this compound, which can be purified by distillation or column chromatography.

Chiral Resolution by Diastereomeric Salt Formation

The resolution of racemic this compound can be achieved by forming diastereomeric salts with a chiral acid, such as (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of a hot solvent, such as methanol or ethanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same hot solvent.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. This affords the first crop of diastereomeric salt.

-

The mother liquor can be concentrated to yield the more soluble diastereomeric salt.

-

To liberate the free amine, suspend the separated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10.

-

Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer and remove the solvent to yield the resolved enantiomer.

-

The enantiomeric excess (ee) of the resolved amine should be determined using chiral HPLC or by measuring its specific rotation.

Application as a Chiral Ligand in Asymmetric Synthesis

Chiral 1,2-amino alcohols are effective ligands for a variety of asymmetric transformations. A common application is in the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

-

To a solution of the enantiomerically pure this compound (0.02 eq) in anhydrous toluene under an inert atmosphere, add diethylzinc (1.2 eq, as a 1.0 M solution in hexanes) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.

-

Add freshly distilled benzaldehyde (1.0 eq) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting chiral 1-phenyl-1-propanol by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Role in Drug Development

Chiral building blocks like this compound are fundamental in medicinal chemistry for the synthesis of single-enantiomer drug candidates. The specific stereochemistry of a drug molecule is often crucial for its pharmacological activity and safety profile, as different enantiomers can have distinct interactions with biological targets such as enzymes and receptors.

The use of an enantiomerically pure building block from the outset of a synthetic route ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). This avoids the need for costly and often difficult chiral separations at later stages of the synthesis and ensures that the desired therapeutic effect is achieved without potential side effects from an unwanted enantiomer. The structural features of this compound make it an attractive starting material for creating diverse libraries of chiral compounds for screening in drug discovery programs.

The Multifaceted Biological Potential of Cyclopentanol Derivatives: A Technical Guide for Drug Discovery and Development

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclopentanol and its derivatives represent a versatile class of carbocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the antiviral, anticancer, anti-inflammatory, and antimicrobial properties of these molecules. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics based on the cyclopentanol scaffold.

Introduction

The cyclopentane ring is a prevalent structural motif in numerous biologically active natural products and synthetic compounds. Its conformational flexibility and the stereochemical diversity offered by its substituents make it an attractive scaffold for the design of novel therapeutic agents. Cyclopentanol derivatives, in particular, have garnered significant attention due to their demonstrated efficacy in various biological assays. This guide will explore the core biological activities associated with cyclopentanol derivatives, with a focus on their potential applications in medicine.

Antiviral Activity

Cyclopentanol derivatives have shown significant promise as antiviral agents, particularly as carbocyclic nucleoside analogues. In these structures, the cyclopentane ring mimics the furanose sugar of natural nucleosides, offering increased metabolic stability by being resistant to cleavage by phosphorylases and hydrolases.[1]

Mechanism of Action

The primary antiviral mechanism of carbocyclic nucleoside analogues derived from cyclopentanol involves their intracellular phosphorylation to the corresponding 5'-triphosphate. This triphosphate analogue then acts as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases.[1] Its incorporation into the growing nucleic acid chain can lead to chain termination, thereby halting viral replication.[1]

Quantitative Antiviral Data

The antiviral efficacy of cyclopentanol derivatives is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of these compounds is assessed by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

| Compound ID | Nucleobase | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Analogue 1 | Adenine | HIV-1 | >100 | >100 | - | [1] |

| Analogue 2 | Guanine | HIV-1 | >100 | >100 | - | [1] |

| Analogue 3 | Uracil | HSV-1 | >50 | >50 | - | [1] |

| 17c | 1,2,3-Triazole | Vaccinia Virus | 0.4 | - | - | [2] |

| 17c | Cowpox Virus | 39 | - | - | [2] | |

| 17c | SARS-CoV | 47 | - | - | [2] | |

| 17a | 1,2,4-Triazole | SARS-CoV | 21 | - | - | [2] |

| Guanine analogue 23 | Guanine | TK+ VZV | 5.35 | - | - | [3] |

| Guanine analogue 23 | Guanine | TK- VZV | 8.83 | - | - | [3] |

| RWJ-270201 | - | Influenza A (H1N1) | ≤1.5 | >1000 | >667 | [4] |

| RWJ-27020al | - | Influenza A (H3N2) | <0.3 | >1000 | >3333 | [4] |

| RWJ-270201 | - | Influenza B | <0.2 | >1000 | >5000 | [4] |

Note: A lower EC₅₀ value indicates higher antiviral potency. A higher SI value indicates greater selectivity for viral targets over host cells.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[5]

Objective: To determine the concentration of a cyclopentanol derivative required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock with a known titer.

-

Test compound (cyclopentanol derivative) at various concentrations.

-

Cell culture medium (e.g., DMEM, MEM).

-

Overlay medium (e.g., containing agarose or methylcellulose).

-

Staining solution (e.g., crystal violet).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.[5]

-

Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.

-

Infection: Remove the growth medium from the cells and infect with a diluted virus stock (e.g., 50-100 plaque-forming units per well).[5]

-

Adsorption: Incubate for 1-2 hours to allow for viral adsorption to the cells.[6]

-

Treatment: Remove the virus inoculum and add the different concentrations of the test compound.

-

Overlay: Add an overlay medium to restrict the spread of the virus, leading to the formation of localized plaques.[5]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[6]

-

Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Live cells will be stained, while the plaques (areas of cell death) will remain clear.[7]

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[5]

Anticancer Activity

Certain cyclopentanol derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.[8]

Mechanism of Action

The anticancer activity of cyclopentanol derivatives can be attributed to several mechanisms, including:

-

Induction of Apoptosis: These compounds can trigger the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[9][10]

-

DNA Interaction and Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[8]

-

Signaling Pathway Modulation: They can modulate signaling pathways involved in cancer progression, such as the NF-κB pathway.

Quantitative Anticancer Data

The anticancer potency of cyclopentanol derivatives is commonly expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diarylidenecyclopentanone | (Io) | HeLa | 8.73 ± 0.06 | |

| Diarylidenecyclopentanone | (It) | HeLa | 12.55 ± 0.31 | |

| Diarylidenecyclopentanone | (Iu) | HeLa | 11.47 ± 0.15 |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12]

Objective: To determine the IC₅₀ value of a cyclopentanol derivative against a specific cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound (cyclopentanol derivative) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Plating: Seed the cancer cells in a 96-well plate at an appropriate density and incubate overnight.[13]

-

Compound Treatment: Treat the cells with serial dilutions of the cyclopentanol derivative for a specified period (e.g., 48 or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[11][13]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Several cyclopentanol derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. A significant target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action

Cyclopentenone prostaglandins, a class of cyclopentanol derivatives, have been shown to directly inhibit the IκB kinase (IKK) complex.[15] IKK is responsible for phosphorylating the inhibitory protein IκBα, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. Inhibition of IKK prevents the degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[15]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of cyclopentanol derivatives can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC₅₀ value represents the concentration of the compound that inhibits NO production by 50%.

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |

| Epimuqubilin A | RAW 264.7 | 7.4 | [16] |

| Sigmosceptrellin A | RAW 264.7 | 9.9 | [16] |

| 3-hydroxy-2-hydroxymethyl anthraquinone | RAW 264.7 | 1.56 | [17] |

| 2-hydroxymethyl-3-O-prenylanthraquinone | RAW 264.7 | 6.80 | [17] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[18][19]

Objective: To determine the IC₅₀ value of a cyclopentanol derivative for the inhibition of NO production.

Materials:

-

RAW 264.7 macrophage cell line.

-

Complete cell culture medium (e.g., DMEM).

-

Lipopolysaccharide (LPS).

-

Test compound (cyclopentanol derivative) at various concentrations.

-

Griess reagent.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[18]

-

Compound Treatment: Treat the cells with different concentrations of the cyclopentanol derivative for 1 hour.[19]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[19]

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.[18]

-

Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity

Some cyclopentanol derivatives, particularly cyclopentenones, have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[20]

Mechanism of Action

The antimicrobial activity of cyclopentenone derivatives is often associated with their ability to act as Michael acceptors, reacting with nucleophilic residues in microbial proteins and enzymes, thereby disrupting essential cellular functions.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Oxime derivative 20 | S. aureus (MRSA) | 0.976 | [20] |

| Oxime derivative 20 | E. faecalis (VRE) | 3.91 | [20] |

| Aryl amine derivative (4-9) | S. aureus | 3.91 - 7.81 | [20] |

| Aryl amine derivative (4-9) | S. cerevisiae | 31.2 - 62.5 | [20] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[21][22]

Objective: To determine the MIC of a cyclopentanol derivative against a specific microorganism.

Materials:

-

Microorganism to be tested.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth).

-

Test compound (cyclopentanol derivative) at various concentrations.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.[22]

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[22]

-

Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[21]

Synthesis of Cyclopentanol Derivatives

The synthesis of biologically active cyclopentanol derivatives often starts from readily available precursors. A common strategy for preparing carbocyclic nucleosides involves the synthesis of a chiral cyclopentenol intermediate, which can then be coupled with various nucleobases.[2] Ring-closing metathesis is a powerful tool for the construction of the cyclopentene ring.[23]

General Synthetic Protocol for a Carbocyclic Nucleoside Analogue

Objective: To synthesize a carbocyclic nucleoside analogue from a cyclopentanol derivative.

General Steps:

-

Protection: Protect the hydroxyl groups of a suitable cyclopentanol precursor.[1]

-

Functional Group Interconversion: Introduce a leaving group at a specific position on the cyclopentane ring.[1]

-

Coupling: Couple the cyclopentane intermediate with a desired nucleobase.[1]

-

Deprotection: Remove the protecting groups to yield the final carbocyclic nucleoside analogue.

Conclusion

Cyclopentanol derivatives have emerged as a promising class of compounds with diverse biological activities. Their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents is well-documented in the scientific literature. This technical guide has provided a consolidated resource of quantitative data, experimental protocols, and visual representations of key biological pathways to aid researchers in their efforts to design and develop novel therapeutics based on this versatile chemical scaffold. Further exploration of the structure-activity relationships and mechanisms of action of cyclopentanol derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-(2-Aminoethyl)cyclopentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclopentanol is a bifunctional molecule featuring a primary amine and a tertiary alcohol integrated into a cyclopentyl scaffold. This unique combination of polar functional groups imparts a distinct physicochemical profile that is of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for assessing its solubility profile.

Predicted Solubility Profile

While specific experimental quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its molecular structure provides strong indicators of its likely solubility behavior. The presence of both a hydroxyl (-OH) and an amino (-NH2) group, capable of acting as hydrogen bond donors and acceptors, suggests a high affinity for polar solvents. Conversely, the non-polar cyclopentyl ring contributes to some lipophilic character, suggesting at least partial solubility in less polar environments.

Based on its structure, this compound is predicted to be soluble in polar organic solvents such as methanol and ethanol[1]. A predicted water solubility value is approximately 150,116 mg/L[2]. The table below summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity. It is crucial to note that these are qualitative predictions and experimental verification is essential.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding interactions with both the hydroxyl and amino groups. |

| Ethanol | High | Similar to methanol, capable of strong hydrogen bonding. | |

| Isopropanol | Moderate to High | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor, can effectively solvate the hydroxyl and amino protons. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent capable of solvating the molecule. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, may exhibit lower but still significant solubility. | |

| Non-Polar | Dichloromethane (DCM) | Low to Moderate | The non-polar cyclopentyl ring may allow for some interaction, but overall solubility is expected to be limited. |

| Diethyl Ether | Low | Primarily non-polar character with a weak dipole, unlikely to effectively solvate the polar functional groups. | |

| Toluene | Low | Aromatic, non-polar solvent with limited capacity for hydrogen bonding. | |

| Hexane | Very Low | Aliphatic, non-polar solvent, very poor at solvating polar molecules. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following details a robust method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-